5-(3,4-Difluorophenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-[5-(3,4-Difluorophenyl)-7-ethoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl ethyl ether is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-difluorophenyl)-7-ethoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl ethyl ether typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the difluorophenyl group: This step often involves a substitution reaction using a difluorophenyl reagent.
Ethoxylation: The ethoxy group is introduced through an etherification reaction.
Final coupling: The phenyl ethyl ether moiety is attached in the final step, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-Difluorophenyl)-7-ethoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-[5-(3,4-Difluorophenyl)-7-ethoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl ethyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-difluorophenyl)-7-ethoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl ethyl ether involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- Ethyl 4-(5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl ether
Uniqueness
4-[5-(3,4-Difluorophenyl)-7-ethoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl ethyl ether is unique due to its specific structural features, such as the presence of both difluorophenyl and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H24F2N2O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-7-ethoxy-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H24F2N2O3/c1-3-31-18-11-8-16(9-12-18)22-15-23-19-6-5-7-24(32-4-2)25(19)33-26(30(23)29-22)17-10-13-20(27)21(28)14-17/h5-14,23,26H,3-4,15H2,1-2H3 |
InChI Key |
STTLOFLPZUTTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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